molecular formula C14H7Cl2F3O2 B14145376 Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- CAS No. 89076-26-6

Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-

Cat. No.: B14145376
CAS No.: 89076-26-6
M. Wt: 335.1 g/mol
InChI Key: GRYCMYXUZVEOPS-UHFFFAOYSA-N
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Description

Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-(trifluoromethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under specific conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the trifluoromethoxy group.

    (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Contains a methylethoxy group instead of the trifluoromethoxy group.

    (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, providing different chemical properties.

Uniqueness

Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical reactivity and potential applications. The trifluoromethoxy group, in particular, can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications.

Properties

CAS No.

89076-26-6

Molecular Formula

C14H7Cl2F3O2

Molecular Weight

335.1 g/mol

IUPAC Name

(4-chlorophenyl)-[2-chloro-5-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C14H7Cl2F3O2/c15-9-3-1-8(2-4-9)13(20)11-7-10(5-6-12(11)16)21-14(17,18)19/h1-7H

InChI Key

GRYCMYXUZVEOPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)OC(F)(F)F)Cl)Cl

Origin of Product

United States

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